molecular formula C6H7BrClNO B581995 2-Amino-3-bromophenol hydrochloride CAS No. 855836-16-7

2-Amino-3-bromophenol hydrochloride

Cat. No. B581995
CAS RN: 855836-16-7
M. Wt: 224.482
InChI Key: SGXMVVOOEIIJGA-UHFFFAOYSA-N
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Description

2-Amino-3-bromophenol hydrochloride is a chemical compound with the molecular formula C6H7BrClNO . It is a derivative of 2-Amino-3-bromophenol, which is a useful reagent for organic synthesis and other chemical processes .


Molecular Structure Analysis

The molecular structure of 2-Amino-3-bromophenol hydrochloride consists of a phenol group (a benzene ring with a hydroxyl group), an amino group (NH2), and a bromine atom . The hydrochloride indicates that the compound forms a salt with hydrochloric acid.


Physical And Chemical Properties Analysis

2-Amino-3-bromophenol has a density of 1.8±0.1 g/cm3, a boiling point of 266.2±25.0 °C at 760 mmHg, and a flash point of 114.8±23.2 °C . It also has a molar refractivity of 40.1±0.3 cm3, a polar surface area of 46 Å2, and a molar volume of 106.3±3.0 cm3 . The hydrochloride form of the compound would have slightly different properties due to the presence of the chloride ion .

Scientific Research Applications

Anticancer Potential

Bromophenol derivatives, like 2-Amino-3-bromophenol hydrochloride, have shown promise in cancer research. A study on a bromophenol derivative, BOS-102, revealed its potent anticancer activities against human lung cancer cell lines. BOS-102 effectively induces cell cycle arrest and apoptosis in these cells, primarily through the generation of reactive oxygen species (ROS), targeting key cell cycle proteins, and influencing crucial signaling pathways like PI3K/Akt and MAPK (Guo et al., 2018).

Chemical Synthesis

2-Amino-3-bromophenol hydrochloride is also relevant in the field of chemical synthesis. For instance, it is involved in the Bischler indole synthesis, a method used to synthesize various indole derivatives. These derivatives have diverse applications in organic chemistry and pharmaceuticals (Black, Gatehouse, Théobald, & Wong, 1980).

Antioxidant and Enzyme Inhibitory Actions

Research has been conducted on novel bromophenols, which have demonstrated powerful antioxidant activities and significant inhibitory actions against enzymes like acetylcholinesterase and butyrylcholinesterase. These findings suggest potential therapeutic applications for conditions involving oxidative stress or related enzyme dysfunctions (Öztaşkın et al., 2017).

Water Treatment and Environmental Implications

The study of bromophenols like 2-Amino-3-bromophenol hydrochloride extends to environmental science, particularly in water treatment. For example, research on the oxidation of bromophenols during water treatment with potassium permanganate has provided insights into the formation of potentially hazardous brominated polymeric products (Jiang et al., 2014).

Bioactivity and Compound Identification

Bromophenols have been studied for their bioactivity, as seen in the marine red alga Rhodomela confervoides. Although the specific compounds in this case were found inactive against certain microorganisms and cancer cell lines, such studies highlight the ongoing exploration of bromophenols in various biological contexts (Zhao et al., 2005).

properties

IUPAC Name

2-amino-3-bromophenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO.ClH/c7-4-2-1-3-5(9)6(4)8;/h1-3,9H,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGXMVVOOEIIJGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80695938
Record name 2-Amino-3-bromophenol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80695938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3-bromophenol hydrochloride

CAS RN

855836-16-7
Record name 2-Amino-3-bromophenol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80695938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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